molecular formula C9H18ClNO3 B13496628 rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride

rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride

Cat. No.: B13496628
M. Wt: 223.70 g/mol
InChI Key: PUOKUKVZTXVAQD-PCUVOZSLSA-N
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Description

rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxazolidine ring fused to a spirocyclic undecane framework, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the oxazolidine ring. One common method involves the reaction of a suitable precursor with an aziridine derivative under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidine ring to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol hydrochloride
  • rac-(3R,4S)-1-oxa-7-azaspiro[5.5]undecane-3,4-diol hydrochloride

Uniqueness

rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride is unique due to its specific spirocyclic structure and the presence of the oxazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c11-7-4-9(13-5-8(7)12)2-1-3-10-6-9;/h7-8,10-12H,1-6H2;1H/t7-,8+,9?;/m0./s1

InChI Key

PUOKUKVZTXVAQD-PCUVOZSLSA-N

Isomeric SMILES

C1CC2(C[C@@H]([C@@H](CO2)O)O)CNC1.Cl

Canonical SMILES

C1CC2(CC(C(CO2)O)O)CNC1.Cl

Origin of Product

United States

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